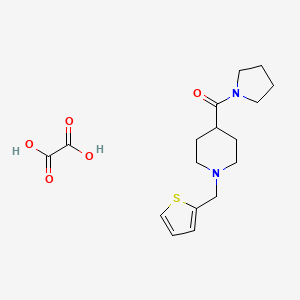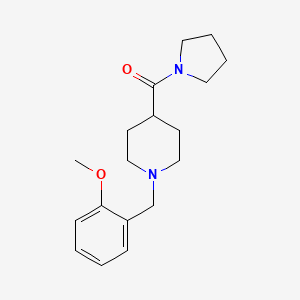
1-(2-chloro-6-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine
Descripción general
Descripción
1-(2-chloro-6-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine, commonly known as CPP, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the dopamine transporter (DAT), which plays a crucial role in the regulation of dopamine levels in the brain. CPP has been used in a variety of studies to investigate the mechanisms underlying drug addiction, depression, and other psychiatric disorders.
Aplicaciones Científicas De Investigación
CPP has been used in a wide range of scientific research applications, particularly in the field of neuroscience. It has been used to investigate the role of the dopamine transporter in drug addiction, depression, and other psychiatric disorders. CPP has also been used to study the effects of psychostimulants, such as cocaine and amphetamines, on the brain. In addition, CPP has been used to explore the mechanisms underlying the rewarding effects of natural rewards, such as food and sex.
Mecanismo De Acción
CPP is a potent and selective inhibitor of the dopamine transporter (1-(2-chloro-6-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine), which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By inhibiting this compound, CPP increases the levels of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors. This, in turn, leads to the rewarding effects associated with drug use and other pleasurable activities.
Biochemical and Physiological Effects
CPP has been shown to have a number of biochemical and physiological effects in the brain. Studies have demonstrated that CPP increases dopamine levels in the nucleus accumbens, a brain region that is associated with reward and motivation. CPP has also been shown to increase the release of dopamine in the prefrontal cortex, a brain region that is involved in decision-making and impulse control. In addition, CPP has been shown to increase the levels of other neurotransmitters, such as norepinephrine and serotonin, which are also involved in mood regulation and reward processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages as a research tool, including its high potency and selectivity for 1-(2-chloro-6-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine. It has also been shown to be effective in a variety of animal models of drug addiction and other psychiatric disorders. However, there are also some limitations to its use in lab experiments. For example, CPP has a short half-life, which can make it difficult to administer in certain experimental paradigms. In addition, its effects on other neurotransmitter systems can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on CPP. One area of interest is the development of more selective inhibitors of 1-(2-chloro-6-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine, which could help to elucidate the specific role of this neurotransmitter system in drug addiction and other psychiatric disorders. Another area of interest is the use of CPP in combination with other drugs or therapies, such as cognitive-behavioral therapy, to enhance the effectiveness of treatment. Finally, there is a need for further research on the long-term effects of CPP and other this compound inhibitors on brain function and behavior, particularly in humans.
Conclusion
In conclusion, CPP is a chemical compound that has been widely used in scientific research to investigate the mechanisms underlying drug addiction, depression, and other psychiatric disorders. It is a potent and selective inhibitor of the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. CPP has several advantages as a research tool, but there are also some limitations to its use. Future research directions include the development of more selective inhibitors of this compound, the use of CPP in combination with other therapies, and further investigation of its long-term effects on brain function and behavior.
Propiedades
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O/c18-15-4-3-5-16(19)14(15)12-20-10-6-13(7-11-20)17(22)21-8-1-2-9-21/h3-5,13H,1-2,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWYRKHDSQKEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-benzyl-4-piperidinyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951306.png)
![1-(2,3-dimethylphenyl)-4-{[1-(3-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951309.png)
![1-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951314.png)
![1-(2,3-dimethylphenyl)-4-{[1-(4-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951330.png)
![1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951340.png)
![1-{[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951346.png)
![1-(2,3-dimethylphenyl)-4-{[1-(4-ethoxybenzyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951354.png)
![1-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951359.png)
![1-{[1-(2,5-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine](/img/structure/B3951361.png)
![1-{[1-(3,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951365.png)
![1-({1-[3-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)-4-(2,3-dimethylphenyl)piperazine oxalate](/img/structure/B3951372.png)


